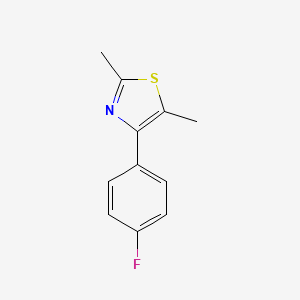

4-(4-Fluorophenyl)-2,5-dimethylthiazole

Description

4-(4-Fluorophenyl)-2,5-dimethylthiazole is a heterocyclic compound featuring a thiazole core substituted with two methyl groups at positions 2 and 5 and a 4-fluorophenyl group at position 4. The thiazole ring, a five-membered aromatic system containing nitrogen and sulfur, confers unique electronic and steric properties, making this compound a valuable scaffold in medicinal chemistry and materials science. The fluorine atom on the phenyl ring enhances lipophilicity and metabolic stability, while the methyl groups influence molecular conformation and packing in crystalline states .

Synthetic routes to this compound typically involve cyclization reactions or functionalization of pre-existing thiazole derivatives. For example, Kariuki et al. (2021) synthesized analogous structures by coupling fluorophenyl-containing precursors with thiazole intermediates under reflux conditions, achieving high yields and crystallinity .

Properties

IUPAC Name |

4-(4-fluorophenyl)-2,5-dimethyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNS/c1-7-11(13-8(2)14-7)9-3-5-10(12)6-4-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYLRJAPIHKXDNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392689 | |

| Record name | 4-(4-Fluorophenyl)-2,5-dimethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675856-63-0 | |

| Record name | 4-(4-Fluorophenyl)-2,5-dimethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2,5-dimethylthiazole typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For instance, 4-fluoroacetophenone can be reacted with thioacetamide under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2,5-dimethylthiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: Electrophilic aromatic substitution can occur on the fluorophenyl ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazoles.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that thiazole derivatives, including 4-(4-Fluorophenyl)-2,5-dimethylthiazole, exhibit significant anticancer properties. For example, a study demonstrated that thiazole-integrated pyridine derivatives showed promising activity against various cancer cell lines, including MCF-7 and HepG2, with IC50 values lower than standard chemotherapeutics like 5-fluorouracil . The incorporation of the fluorophenyl group enhances the compound's pharmacological properties, making it a valuable scaffold for developing new anticancer agents.

Antimicrobial Properties

Thiazole compounds have also been explored for their antimicrobial activities. A recent synthesis of thiazole derivatives showed effective inhibition against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) for some derivatives was reported to be comparable to established antibiotics . This suggests that this compound could be a candidate for further development into antimicrobial agents.

Material Science

Organic Semiconductors

The unique electronic properties of thiazole compounds make them suitable for applications in organic electronics. The conjugated structure of this compound allows it to be used in the development of organic semiconductors and light-emitting materials. Such applications are crucial in the advancement of flexible electronics and optoelectronic devices.

Biological Studies

Enzyme Interaction Studies

this compound has been utilized as a probe in biochemical assays to investigate enzyme interactions. It has been shown to interact with cytochrome P-450 enzymes, which play a critical role in drug metabolism . Understanding these interactions can lead to insights into drug design and the metabolic pathways involved in drug efficacy and toxicity.

Case Studies

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2,5-dimethylthiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorophenyl group can enhance its binding affinity and specificity towards certain targets. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Structural Analogs with Halogen Substitutions

The substitution of fluorine with other halogens or functional groups significantly impacts physicochemical and biological properties. Key analogs include:

Key Observations :

- Crystal Packing : Isostructural compounds with Cl vs. F substituents (e.g., compounds 4 and 5 in ) exhibit nearly identical molecular conformations but differ in crystal packing due to halogen size and electronegativity .

- For instance, a 2,4-dimethylthiazole derivative (Compound 37 in ) exhibits an IC50 of 2.2 mM against TbTryS, suggesting fluorine's role in enhancing target binding .

Heterocyclic Variants

Thiazole derivatives with alternative heterocycles or substituents provide further insights:

Key Observations :

- Heterocycle Influence : Replacing the thiazole core with 1,3,4-thiadiazole (as in ) reduces antituberculosis activity compared to fluorophenyl-thiazole hybrids, highlighting the thiazole ring's specificity in target interactions .

- Substituent Flexibility : Ethyl or methyl groups at position 5 (e.g., 4-(4-fluorophenyl)-5-ethyl-thiazole) improve metabolic stability but may reduce binding affinity compared to dimethylated analogs .

Deuterated and Isotopic Variants

Deuterated analogs like 4-Chloro-2,5-(dimethyl-d6)-thiazole () are used in isotopic labeling studies to track metabolic pathways. These compounds retain the core thiazole structure but exhibit altered pharmacokinetic profiles due to deuterium’s kinetic isotope effect .

Biological Activity

4-(4-Fluorophenyl)-2,5-dimethylthiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C10H10FNS

- CAS Number : 675856-63-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound exhibits cytotoxic effects against cancer cell lines, which may be mediated through:

- Inhibition of Cell Proliferation : It has been shown to inhibit the growth of specific cancer cell lines by inducing apoptosis.

- Reactive Oxygen Species (ROS) Generation : The compound can lead to increased levels of ROS within cells, contributing to oxidative stress and subsequent cell death.

- Targeting Specific Pathways : Research indicates that it may interact with signaling pathways involved in cell survival and proliferation, such as the MAPK and PI3K/Akt pathways.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

Case Studies

- Anticancer Activity in U937 Cells : A study demonstrated that derivatives similar to this compound exhibited strong anticancer activity against U937 cells. The presence of the fluorophenyl group enhanced the compound's efficacy compared to non-substituted analogs .

- Mechanistic Insights in A549 Cells : Research indicated that treatment with this compound resulted in a dose-dependent increase in ROS levels in A549 cells. This oxidative stress was linked to apoptosis as evidenced by increased expression of pro-apoptotic markers .

- Structure-Activity Relationship Studies : Various studies have explored the structure-activity relationship (SAR) of thiazole derivatives. It was found that modifications on the thiazole ring significantly impacted biological activity, with para-substituted derivatives showing enhanced anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.